3-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL
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Overview
Description
3-{1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a benzodiazole ring, which is further connected to a propanol chain. Benzodiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group through a Friedel-Crafts alkylation reaction. This reaction is carried out using 4-fluorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Propanol Chain: The final step involves the attachment of the propanol chain through a nucleophilic substitution reaction. This is achieved by reacting the intermediate compound with 3-chloropropanol in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides, amines, or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides, amines, or ethers.
Scientific Research Applications
3-{1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylbenzodiazole: Similar structure but lacks the propanol chain.
Benzodiazole derivatives: Various derivatives with different substituents on the benzodiazole ring.
Uniqueness
3-{1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is unique due to the presence of both the fluorophenyl group and the propanol chain, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential as a bioactive compound with diverse applications in scientific research and industry.
Biological Activity
3-{1-[(4-Fluorophenyl)Methyl]-1H-1,3-Benzodiazol-2-Yl}Propan-1-Ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorophenyl group enhances binding affinity, while the benzodiazole moiety contributes to its pharmacological properties.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Modulation of Receptor Activity : It may act as an agonist or antagonist at specific receptors, influencing signaling pathways related to inflammation and cell proliferation.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various pathogens.
Pathogen Type | Activity Level |
---|---|
Bacteria | Moderate |
Fungi | High |
Viruses | Low |
2. Anticancer Properties
Preliminary studies suggest that the compound may exhibit anticancer activities through apoptosis induction in cancer cell lines.
Case Study:
A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating potential for therapeutic use in oncology.
Research Findings
Recent research has focused on the synthesis and biological evaluation of this compound.
Synthesis:
The synthesis involves multi-step organic reactions, typically starting from commercially available precursors. The key steps include:
- Formation of the benzodiazole core.
- Introduction of the fluorophenyl group via electrophilic aromatic substitution.
- Final functionalization to yield the propanol derivative.
Biological Evaluation:
In vitro studies have assessed the cytotoxicity and selectivity of the compound against various cancer cell lines and normal cells. Results indicate that it has a favorable safety profile with lower toxicity towards normal cells compared to cancer cells.
Properties
IUPAC Name |
3-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c18-14-9-7-13(8-10-14)12-20-16-5-2-1-4-15(16)19-17(20)6-3-11-21/h1-2,4-5,7-10,21H,3,6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CODQJDJLPCHLMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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